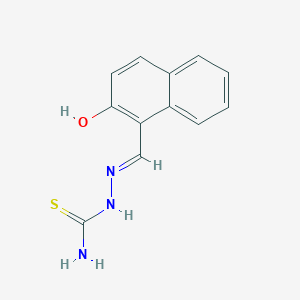

2-Hydroxy-1-naphthaldehyde thiosemicarbazone

Overview

Description

2-Hydroxy-1-naphthaldehyde thiosemicarbazone is a chemical compound with the linear formula C12H11N3OS . It is used in Merrified-type synthesis to determine free amino acid groups in polymers .

Molecular Structure Analysis

The this compound molecule contains a total of 29 bonds. There are 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .

Chemical Reactions Analysis

The excited-state intramolecular proton transfer (ESIPT) fluorescence in 2-hydroxy-1-naphthaldehyde-derived systems is of particular interest . The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.305 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

- 2-Hydroxy-1-naphthaldehyde thiosemicarbazone (2H1NT) has been investigated for its antioxidant and anti-inflammatory properties. In vitro studies indicate significant anti-inflammatory activity. This is supported by in vitro PLA2 inhibition assay and in silico molecular docking studies (Subhashree et al., 2017).

Coordination Behavior in Complexes

- The compound's ability to control coordination behavior in various complexes, such as with nickel or palladium, has been studied. Its structural characteristics influence its coordination, impacting the formation of ONS tri-coordinated thiosemicarbazone complexes (Prabhakaran et al., 2011).

Application in Metal Ion Complexation

- 2H1NT has been used to synthesize complexes with various metal ions like Fe(III), Co(III), Ni(II), and Cu(II). These complexes are characterized by their tridentate behavior via phenolic hydroxy group, azomethine, and thioamide nitrogens (Kizilcikli & Mesut, 2003).

Synergistic Extraction of Metals

- The thiosemicarbazone derivative of 2H1NT has been applied in the synergistic extraction of metals like gold (III), demonstrating significant efficiency in this process (Banerjee & Basu, 2002).

Antiproliferative Activity

- Derivatives of 2H1NT have shown potent antiproliferative activity against tumor cells due to their ability to bind iron and inhibit ribonucleotide reductase. This suggests potential use in cancer treatment (Lovejoy & Richardson, 2002).

Spectrofluorimetric Applications

- 2H1NT has been utilized as a substrate for horseradish peroxidase in the spectrofluorimetric determination of substances like hydrogen peroxide. This application is significant in analytical chemistry (Tang & Wang, 2003).

Structural Characterization

- The compound's structure, exhibiting a distorted planar structure with the thiosemicarbazide moiety slightly twisted out of the naphthyl ring plane, has been characterized. Understanding its structure is crucial for its applications in coordination chemistry and molecular modeling (Lovejoy, Richardson, & Bernhardt, 2000).

Mechanism of Action

Target of Action

- 2H3NTS is known to bind intracellular iron. Previous studies have demonstrated that it, along with other aroylhydrazone chelators, possesses anti-neoplastic activity due to this ability . By binding iron, 2H3NTS interferes with iron-dependent processes in cancer cells.

Mode of Action

- 2H3NTS forms complexes with intracellular iron ions. This interaction disrupts iron-dependent processes, potentially affecting cell growth and differentiation .

Biochemical Pathways

- The inhibition capacity of CDK protein systems (responsible for cell growth and differentiation) may be influenced by 2H3NTS . Further studies are needed to elucidate specific downstream effects.

Future Directions

properties

IUPAC Name |

[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVDVNVYLCEPSF-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419032 | |

| Record name | F3111-2829 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7410-40-4 | |

| Record name | NSC110693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F3111-2829 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

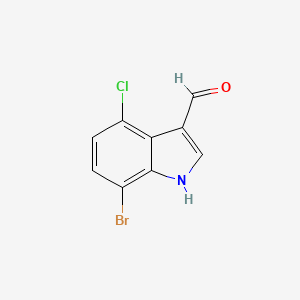

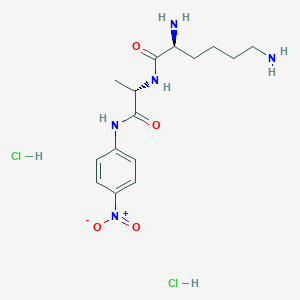

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

amine](/img/structure/B1449445.png)